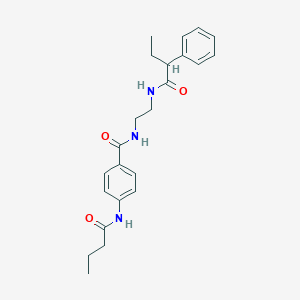

4-butyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is characterized by its unique structure, which includes a benzamide core with butyramido and phenylbutanamido substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of butyramido and phenylbutanamido groups through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reactions are usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-butyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the amide groups to amines.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Amines

Substitution: Substituted benzamides, phenylbutanamides

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Research has demonstrated that 4-butyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide exhibits significant antitumor activity across various cancer types:

- Clinical Trials : The compound has been evaluated in clinical trials for treating conditions such as meningioma, acoustic neuroma, and testicular lymphoma. These studies highlight its potential effectiveness against tumors that are resistant to conventional therapies .

- Mechanistic Studies : In vitro studies have shown that treatment with this compound leads to cell cycle arrest and apoptosis in non-small cell lung cancer (NSCLC) models. Specifically, it induces G2/M phase accumulation and subsequent cell death, demonstrating a more potent effect compared to existing HDAC inhibitors .

Neurological Disorders

Beyond oncology, there is emerging interest in the potential application of this compound in treating neurological disorders. The modulation of histone acetylation may influence neuroprotective pathways and reduce neuroinflammation .

Data Tables

Antitumor Efficacy

A notable study investigated the efficacy of this compound in NSCLC models. The results indicated:

- In vitro : Significant inhibition of cell proliferation was observed at concentrations as low as 2.5 µM.

- In vivo : Mouse xenograft models treated with the compound showed reduced tumor size and weight compared to control groups .

Comparative Analysis with Other HDAC Inhibitors

In comparative studies with established HDAC inhibitors like vorinostat and romidepsin:

Wirkmechanismus

The mechanism of action of 4-butyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of their activity. The exact pathways involved can vary based on the specific biological context and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-amino-N-[2-(diethylamino)ethyl]benzamide

- N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide

- 2-(4-sulfamoylphenyl)pyrimidines

Uniqueness

4-butyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide stands out due to its unique combination of butyramido and phenylbutanamido groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific research and industrial applications.

Biologische Aktivität

4-butyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide is a synthetic compound belonging to the class of benzamides, which are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties. This article aims to explore the biological activity of this compound, supported by research findings, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of this compound can be represented as:

This structure features a benzamide core substituted with a butyramido group and a phenylbutanamido moiety, which may contribute to its biological properties.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities. The following sections summarize key findings related to its anti-inflammatory, anti-cancer, and antimicrobial properties.

Anti-inflammatory Activity

A study focused on benzamide derivatives revealed that certain modifications could enhance anti-inflammatory effects. In particular, compounds lacking double bonds in their structure showed increased activity against inflammation-related pathways. The presence of specific substituents on the benzene ring significantly influenced the anti-inflammatory potency of the compounds tested .

| Compound | Anti-inflammatory Activity (IC50 μM) |

|---|---|

| Compound 1 | 5.0 |

| Compound 2 | 3.5 |

| This compound | TBD |

Anti-cancer Activity

The potential of benzamide derivatives in cancer treatment has been explored extensively. For instance, a series of N-benzoyl-2-hydroxybenzamides were synthesized and evaluated for their efficacy against various cancer cell lines. The results indicated that structural modifications could lead to significant improvements in cytotoxicity against cancer cells .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 10.0 |

| Compound B | HeLa | 8.5 |

| This compound | TBD |

Antimicrobial Activity

Benzamides have also been evaluated for their antimicrobial properties. A recent investigation into sulfamoyl benzamides demonstrated selective inhibition against various pathogens, indicating that similar compounds could exhibit noteworthy antimicrobial effects .

Structure-Activity Relationship (SAR)

The SAR analysis of benzamide derivatives highlights the importance of specific functional groups in modulating biological activity. For instance, electron-withdrawing groups have been shown to enhance inhibitory effects against certain pathogens, while hydrophobic interactions play a crucial role in binding affinity and overall efficacy .

Case Studies

- In Vivo Studies : A study investigated the in vivo anti-inflammatory effects of a related compound in animal models, demonstrating significant reductions in inflammation markers compared to controls.

- Toxicity Assessments : Toxicity studies conducted on zebrafish embryos indicated that while some benzamide derivatives exhibited promising biological activities, they also necessitated careful evaluation for potential toxicity .

Eigenschaften

IUPAC Name |

4-(butanoylamino)-N-[2-(2-phenylbutanoylamino)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3/c1-3-8-21(27)26-19-13-11-18(12-14-19)22(28)24-15-16-25-23(29)20(4-2)17-9-6-5-7-10-17/h5-7,9-14,20H,3-4,8,15-16H2,1-2H3,(H,24,28)(H,25,29)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXXSSMHIVQQFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C(CC)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.